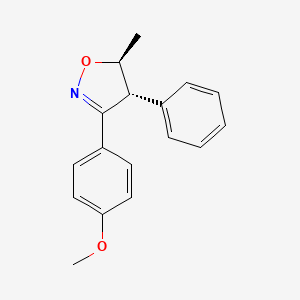
(4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a β-keto ester with an amine in the presence of a dehydrating agent. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or dichloromethane.
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while reduction may produce 4,5-dihydro-1,2-oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Researchers investigate its potential as an enzyme inhibitor, receptor agonist, or antagonist.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
The compound’s properties make it suitable for applications in material science, such as the development of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of (4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-3-(4-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole: Similar structure with a hydroxyl group instead of a methoxy group.
(4R,5S)-3-(4-chlorophenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole: Contains a chlorine atom in place of the methoxy group.
(4R,5S)-3-(4-nitrophenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole: Features a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, differentiating it from similar compounds.
Properties
CAS No. |
61191-49-9 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO2/c1-12-16(13-6-4-3-5-7-13)17(18-20-12)14-8-10-15(19-2)11-9-14/h3-12,16H,1-2H3/t12-,16+/m0/s1 |
InChI Key |
DLCPQSMGGZZQDR-BLLLJJGKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=NO1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(C(=NO1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















